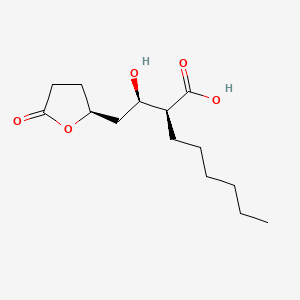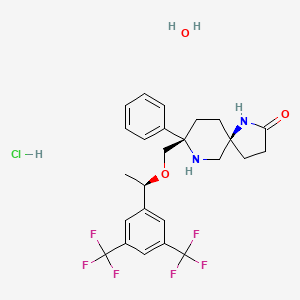
S0859
Übersicht
Beschreibung
Es hat die chemische Formel C29H24ClN3O3S und wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle des Natrium-Bicarbonat-Cotransports in verschiedenen physiologischen Prozessen zu untersuchen . Diese Verbindung ist besonders wichtig in der Herzforschung, da sie die intrazelluläre pH-Regulation beeinflussen kann .
Herstellungsmethoden
Der Syntheseweg umfasst typischerweise die Bildung des N-Cyansulfonamid-Restes und die anschließende Anlagerung der Natrium-Bicarbonat-Cotransport-Inhibitorgruppe . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Wirkmechanismus
Target of Action
S0859, also known as 2-chloro-N-((2’-(N-cyanosulfamoyl)biphenyl-4-yl)methyl)-N-(4-methylbenzyl)benzamide, is a selective, high-affinity inhibitor of the Na+/HCO3- co-transporter (NBC) . NBCs are membrane proteins that play a crucial role in maintaining intracellular pH by mediating the co-transportation of sodium ions and bicarbonate ions across the cell membrane .
Mode of Action
This compound acts by reversibly inhibiting the NBC-mediated intracellular pH recovery . This inhibition is achieved by the compound binding to the NBC, thereby preventing the co-transportation of sodium and bicarbonate ions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of intracellular pH. Under normal physiological conditions, NBCs help maintain the pH balance within cells by transporting sodium and bicarbonate ions. In conditions such as ischemia-reperfusion injury, where metabolic acidosis occurs, nbcs can be activated by the ph gradient of intracellular and extracellular environments induced by acidosis . By inhibiting NBCs, this compound can influence this pH regulation, potentially leading to a protective effect against conditions like ischemia-reperfusion injury .
Pharmacokinetics
It is known that this compound is a reversible inhibitor of nbc, suggesting that it can bind to and dissociate from the nbc
Result of Action
The inhibition of NBCs by this compound has been shown to have protective effects in models of ischemia-reperfusion injury. For instance, this compound has been found to protect CA1 neurons from ischemia-reperfusion induced neuronal cell death, astrocyte accumulation, and spatial memory impairment . This suggests that NBC inhibitors like this compound could be a promising target to protect neuronal functions after ischemia-reperfusion .
Action Environment
The action of this compound is influenced by the pH gradient of intracellular and extracellular environments. In conditions of metabolic acidosis, such as during ischemia-reperfusion injury, the pH gradient can activate NBCs . By inhibiting NBCs, this compound can influence this process.
Vorbereitungsmethoden
The synthetic route typically includes the formation of the N-cyanosulphonamide moiety and the subsequent attachment of the sodium-bicarbonate cotransport inhibitory group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
S0859 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Additionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind organische Lösungsmittel, Säuren und Basen . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann this compound in Gegenwart starker Säuren eine Hydrolyse unter Bildung des entsprechenden Sulfonamid-Derivats eingehen .
Wissenschaftliche Forschungsanwendungen
S0859 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Mechanismen des Natrium-Bicarbonat-Cotransports und seine Rolle bei der Regulierung des intrazellulären pH-Werts zu untersuchen . In der Biologie wird this compound verwendet, um die Auswirkungen der Inhibition des Natrium-Bicarbonat-Cotransports auf zelluläre Prozesse wie Zellproliferation und Apoptose zu untersuchen . In der Medizin hat this compound potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen, die mit einer abnormalen pH-Regulation zusammenhängen, wie z. B. ischämischer Herzkrankheit . Darüber hinaus wird this compound in der industriellen Forschung verwendet, um neue Medikamente und Therapeutika zu entwickeln, die auf den Natrium-Bicarbonat-Cotransport abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Natrium-Bicarbonat-Cotransportmechanismus in Zellen hemmt . Diese Hemmung führt zu einer Abnahme des intrazellulären pH-Werts, was verschiedene zelluläre Prozesse beeinflussen kann, darunter Zellkontraktion und Signalübertragung . Die molekularen Zielstrukturen von this compound umfassen die Natrium-Bicarbonat-Cotransporter, die sich auf der Zellmembran befinden . Durch die Bindung an diese Transporter verhindert this compound den Transport von Natrium- und Bicarbonat-Ionen in die Zelle, wodurch die normale pH-Regulation gestört wird .
Vergleich Mit ähnlichen Verbindungen
S0859 ist einzigartig in seiner hohen Affinität und Selektivität für Natrium-Bicarbonat-Cotransporter . Zu ähnlichen Verbindungen gehören andere Inhibitoren des Natrium-Bicarbonat-Cotransports, wie z. B. Acetazolamid und Cariporid . This compound zeichnet sich durch seine spezifische chemische Struktur und seine Fähigkeit aus, den Natrium-Bicarbonat-Cotransport reversibel zu hemmen, ohne andere Ionen-Transportmechanismen zu beeinflussen . Dies macht this compound zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Natrium-Bicarbonat-Cotransports in verschiedenen physiologischen und pathologischen Prozessen .
Eigenschaften
IUPAC Name |
2-chloro-N-[[4-[2-(cyanosulfamoyl)phenyl]phenyl]methyl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c1-21-10-12-22(13-11-21)18-33(29(34)26-7-2-4-8-27(26)30)19-23-14-16-24(17-15-23)25-6-3-5-9-28(25)37(35,36)32-20-31/h2-17,32H,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDBPOSLOROLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC#N)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742624 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019331-10-2 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S0859 interact with its target, the sodium bicarbonate cotransporter (NBC)?
A1: this compound directly binds to NBCs, specifically NBCe1 and NBCn1, inhibiting their ability to transport sodium and bicarbonate ions across cell membranes. [, , ]
Q2: What are the downstream effects of this compound-mediated NBC inhibition?
A2: Inhibiting NBCs with this compound disrupts cellular pH regulation, leading to intracellular acidification. [, ] This acidification has been shown to influence various cellular processes, including cell proliferation, viability, and apoptosis. [, , ]
Q3: Can you elaborate on the effect of this compound on KCC2 phosphorylation?
A4: In HEK cells expressing KCC2, this compound prevented KCC2 activation induced by staurosporine and 4-aminopyridine. [] Interestingly, this compound had differing effects on KCC2 phosphorylation at different developmental stages in hippocampal neurons. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C29H24ClN3O3S, and its molecular weight is 529.05 g/mol.
Q5: How does modifying the structure of this compound affect its inhibitory activity on NBCs?
A6: Research suggests that the N-cyanosulfonamide moiety in this compound is crucial for its NBC inhibitory activity. Replacing this moiety with N-cyano sulfimidoyl or N-cyano sulfoximidoyl groups led to a loss of inhibitory action against NBCs in cancer cells. []
Q6: What is known about the stability of this compound under various conditions?
A7: this compound exhibits strong binding to plasma components, potentially affecting its efficacy in in vivo settings. [] Further research is needed to determine its stability profile under different conditions.
Q7: What is the bioavailability of this compound?
A8: While specific bioavailability data is limited, the strong binding of this compound to plasma components suggests potential challenges in achieving sufficient drug exposure in vivo. []
Q8: In which models has this compound demonstrated efficacy in inhibiting NBCs?
A9: this compound has effectively inhibited NBC activity in various cellular models, including human and murine cancer cell lines, [] primary mouse hippocampal neurons, [] HEK cells, [] and human neutrophils. []
Q9: What are the implications of this compound's strong plasma binding for its therapeutic potential?
A11: The strong plasma binding of this compound presents challenges for its development as a therapeutic agent. It could lead to reduced drug concentration at the target site and necessitate higher doses, potentially increasing the risk of off-target effects or toxicity. []
Q10: Are there any ongoing clinical trials investigating the therapeutic potential of this compound?
A10: Currently, there are no publicly available data indicating ongoing clinical trials involving this compound.
Q11: What is the safety profile of this compound?
A13: While limited data is available on the comprehensive toxicity profile of this compound, some studies suggest potential adverse effects. For example, in a study using human-derived astrocytes, this compound exacerbated cell death induced by an ischemic solution, highlighting the need for careful consideration of its potential toxicity. []
Q12: What tools and resources are available for researchers interested in studying this compound and NBCs?
A14: Researchers can utilize various techniques, including electrophysiology (patch-clamp), fluorescence imaging (e.g., with BCECF, pHrodo Red AM), molecular biology (e.g., qPCR, Western blotting, siRNA knockdown), and animal models. Resources like genetically modified mice (e.g., Slc4a4fl/fl, NBCe1 knockout mice) are also valuable tools for studying NBC function. [, , , ]
Q13: What were the key discoveries that led to the identification and development of this compound as an NBC inhibitor?
A15: The identification of NBCs as key players in pH regulation and their implication in various diseases spurred the search for selective inhibitors. While the precise development pathway of this compound remains unclear, its discovery marked a significant step forward in understanding NBC function and exploring its therapeutic potential. [, ]
Q14: Which research fields benefit from the study of this compound and NBCs?
A14: Research on this compound and NBCs spans various disciplines, including:
- Oncology: Investigating the role of NBCs in tumor hypoxia, growth, and therapeutic resistance. [, ]
- Neuroscience: Understanding the contribution of NBCs to neuronal pH regulation, synaptic transmission, and neurological disorders. []
- Cardiology: Exploring the involvement of NBCs in cardiac function, arrhythmias, and ischemia-reperfusion injury. [, , ]
- Immunology: Examining the role of NBCs in immune cell function and inflammation. []
- Stem Cell Biology: Studying the importance of NBCs in stem cell proliferation, differentiation, and therapeutic applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
